1,2-Bis(bromomethyl)naphthalene CAS number and molecular structure
1,2-Bis(bromomethyl)naphthalene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-bis(bromomethyl)naphthalene, a key chemical intermediate in organic synthesis and materials science. This document details its chemical structure, physical and chemical properties, synthesis protocols, and reactivity.
Core Compound Information
CAS Number: 59882-98-3
Molecular Formula: C₁₂H₁₀Br₂
Molecular Weight: 314.02 g/mol
The molecular structure of 1,2-bis(bromomethyl)naphthalene consists of a naphthalene core substituted with two bromomethyl groups at the 1 and 2 positions.
Caption: Molecular Structure of 1,2-Bis(bromomethyl)naphthalene
Physicochemical and Spectroscopic Data
Quantitative data for 1,2-bis(bromomethyl)naphthalene is not extensively reported in the literature. The following table summarizes its basic properties and provides data for a related isomer, 2,6-bis(bromomethyl)naphthalene, for comparison.
| Property | Value for 1,2-Bis(bromomethyl)naphthalene | Value for 2,6-Bis(bromomethyl)naphthalene (CAS: 4542-77-2) |
| CAS Number | 59882-98-3 | 4542-77-2 |
| Molecular Formula | C₁₂H₁₀Br₂ | C₁₂H₁₀Br₂ |
| Molecular Weight | 314.02 g/mol | 314.02 g/mol [1] |
| Melting Point | Data not available | 183-187 °C[1] |
| Boiling Point | Data not available | Data not available |
| Appearance | Presumed solid | Solid[1] |
Experimental Protocols
Synthesis of 1,2-Bis(bromomethyl)naphthalene
A common and effective method for the synthesis of 1,2-bis(bromomethyl)naphthalene is the photobromination of 1,2-dimethylnaphthalene using N-bromosuccinimide (NBS).[2][3] This reaction proceeds via a free-radical mechanism, where the benzylic hydrogens of the methyl groups are selectively replaced by bromine atoms.
Caption: Synthesis of 1,2-Bis(bromomethyl)naphthalene.
Detailed Methodology:
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Reaction Setup: In a flask equipped with a reflux condenser and a light source (e.g., a high-pressure mercury lamp), dissolve 1,2-dimethylnaphthalene in a suitable solvent such as benzene or carbon tetrachloride.[2]
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Addition of Reagent: Add 2.2 molar equivalents of N-bromosuccinimide (NBS) to the solution. A radical initiator, such as a small amount of benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), can also be added, although visible light irradiation is often sufficient to initiate the reaction.[2]
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Reaction Conditions: Irradiate the mixture with visible light while maintaining a gentle reflux. The reaction progress can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide, which will float on the surface of the reaction mixture.
-
Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Filter off the succinimide by-product.
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Purification: Wash the filtrate with an aqueous solution of sodium metabisulfite to remove any unreacted bromine, followed by water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate it under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol to yield 1,2-bis(bromomethyl)naphthalene.
General Protocol for Nucleophilic Substitution
The two bromomethyl groups on the naphthalene core are excellent leaving groups, making 1,2-bis(bromomethyl)naphthalene a versatile substrate for nucleophilic substitution reactions.[4] This allows for the introduction of a wide variety of functional groups.
Caption: General Nucleophilic Substitution Reaction.
Detailed Methodology (Example with an Amine):
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Reaction Setup: Dissolve 1,2-bis(bromomethyl)naphthalene in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
-
Addition of Nucleophile: Add a slight excess (e.g., 2.2 equivalents) of the desired amine nucleophile to the solution. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be added to neutralize the HBr generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired disubstituted naphthalene derivative.
Applications in Research and Development
1,2-Bis(bromomethyl)naphthalene is a valuable building block in several areas of chemical research:
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Organic Synthesis: It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds and macrocycles. The two reactive sites allow for the construction of rigid molecular architectures.
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Materials Science: Due to its rigid and aromatic structure, it is used in the synthesis of conjugated microporous polymers and organic frameworks. These materials have potential applications in gas storage, separation, and catalysis.
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Medicinal Chemistry: The naphthalene scaffold is present in many biologically active molecules. 1,2-Bis(bromomethyl)naphthalene can be used as a starting material for the synthesis of novel drug candidates and molecular probes.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751) [hmdb.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. JPH04282327A - Production of bis(bromomethyl) aromatic hydrocarbon - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]





